trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049978-59-7
VCID: VC2838609
InChI: InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
Molecular Formula: C12H13ClF3NO2
Molecular Weight: 295.68 g/mol

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1049978-59-7

Cat. No.: VC2838609

Molecular Formula: C12H13ClF3NO2

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride - 1049978-59-7

Specification

CAS No. 1049978-59-7
Molecular Formula C12H13ClF3NO2
Molecular Weight 295.68 g/mol
IUPAC Name (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1
Standard InChI Key YSYNBLMPHGKCFM-RJUBDTSPSA-N
Isomeric SMILES C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl

Introduction

Chemical Properties and Structure

Identification and Basic Properties

Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with specific structural and physical characteristics that define its properties and applications. The compound's identification data is summarized in Table 1 below:

PropertyValue
CAS Number1049978-59-7
Molecular FormulaC12H13ClF3NO2
Molecular Weight295.68 g/mol
IUPAC Name(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1
Standard InChIKeyYSYNBLMPHGKCFM-RJUBDTSPSA-N

The compound exists as a hydrochloride salt of the parent compound, which adds stability and enhances certain physicochemical properties compared to the free base form.

Structural Characteristics and Stereochemistry

The molecular structure of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride features several key elements:

  • A pyrrolidine ring serving as the core structure

  • A carboxylic acid group at the 3-position of the pyrrolidine ring

  • A 2-(trifluoromethyl)phenyl group at the 4-position

  • A trans configuration between the carboxylic acid and phenyl substituents

  • A hydrochloride salt formation at the pyrrolidine nitrogen

The stereochemistry of this compound is particularly significant, as it exists in the (3R,4S) configuration. This specific stereochemical arrangement is crucial for its biological activity and potential pharmacological applications. The trans configuration refers to the spatial arrangement where the carboxylic acid group and the trifluoromethyl-substituted phenyl group are positioned on opposite sides of the pyrrolidine ring plane.

Synthesis and Preparation

Stock Solution Preparation

For research applications, proper solution preparation is essential. Based on the compound's properties, Table 2 provides guidelines for preparing stock solutions at various concentrations:

Target ConcentrationAmount of CompoundVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM295.68 μg/mL3.3819 mL16.9096 mL33.8192 mL
5 mM1478.4 μg/mL0.6764 mL3.3819 mL6.7638 mL
10 mM2956.8 μg/mL0.3382 mL1.691 mL3.3819 mL

When preparing solutions, it is recommended to select the appropriate solvent based on the specific experimental requirements. Once prepared, the solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .

Applications in Research and Development

Pharmaceutical Development

Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders. Its unique structural features allow it to function as a building block for creating complex molecules with potential therapeutic effects .

The compound's trifluoromethyl group is especially valuable in medicinal chemistry. Trifluoromethyl groups are known to:

  • Enhance the metabolic stability of drug candidates

  • Improve lipophilicity and bioavailability

  • Modify electron distribution, affecting binding affinity to biological targets

  • Increase resistance to metabolic degradation

These properties make trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride particularly useful for developing compounds that can effectively cross the blood-brain barrier, an essential characteristic for neurological therapeutics .

Medicinal Chemistry Applications

In medicinal chemistry research, this compound plays significant roles in:

  • Structure-activity relationship (SAR) studies for drug design

  • Development of enzyme inhibitors and receptor modulators

  • Investigation of novel therapeutic targets

  • Design of compounds with enhanced pharmacokinetic properties

The compound's well-defined stereochemistry makes it valuable for studies requiring precise molecular recognition, such as receptor binding assays and enzyme inhibition studies. Additionally, researchers utilize this chemical to study its effects on specific biochemical pathways, contributing to a better understanding of disease mechanisms .

Material Science and Other Applications

Beyond pharmaceutical research, trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride has applications in:

  • Development of advanced materials with specific electronic or thermal characteristics

  • Creation of polymers with enhanced properties for industrial applications

  • Analytical chemistry as a reference standard for method validation

  • Organic synthesis as a versatile building block for complex molecules

The trifluoromethyl group contributes to improved chemical resistance and thermal stability in material applications, making this compound valuable beyond biomedical research .

Biochemical Research Applications

Enzyme Inhibition Studies

Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is valuable in enzyme inhibition studies due to its structural features. Researchers utilize this compound to:

  • Investigate potential inhibitory effects on specific enzymes

  • Study structure-based drug design principles

  • Develop models for understanding protein-ligand interactions

  • Evaluate the impact of stereochemistry on biological activity

These applications contribute to a deeper understanding of biochemical mechanisms and potential therapeutic interventions .

Receptor Binding Assays

In receptor binding studies, this compound offers several advantages:

  • Well-defined stereochemistry for precise molecular recognition

  • Trifluoromethyl group that influences binding affinity

  • Structural features suitable for studying specific receptor families

  • Properties that enable tracking and analysis of binding events

These characteristics make trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride a valuable tool in research focused on receptor-mediated processes and potential drug targets .

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